[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl
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Overview
Description
[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxymethyl group attached to a pyrrolidine ring, which is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through the reaction of amines with aldehydes or ketones under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde in the presence of a base.
Oxidation: The final step involves the oxidation of the hydroxymethyl group to form the oxidanyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves its interaction with molecular targets through its functional groups. The hydroxymethyl and oxidanyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)benzylamine]: Known for its use in organic synthesis and as a reagent in various chemical reactions.
[3-Bromo-5-fluoropyridine-2-carboxylic acid]: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness
- The presence of both hydroxymethyl and oxidanyl groups in [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl makes it unique compared to other similar compounds. These functional groups contribute to its reactivity and potential applications in various fields.
Properties
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVQIPUADDCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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